Tert-butyl 4-(dimethylaminosulfonimidoyl)piperazine-1-carboxylate;hydrochloride
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Overview
Description
Tert-butyl 4-(dimethylaminosulfonimidoyl)piperazine-1-carboxylate;hydrochloride: is a chemical compound that features a tert-butyl group attached to a piperazine ring, which is further substituted with a dimethylaminosulfonimidoyl group. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 4-(dimethylaminosulfonimidoyl)piperazine-1-carboxylate;hydrochloride typically involves multiple steps, starting with the formation of the piperazine core. The tert-butyl group is then introduced through a tert-butylation reaction, and the dimethylaminosulfonimidoyl group is added through a sulfonimidoylation reaction. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of sulfoximines and sulfonamides.
Reduction: Production of amines and alcohols.
Substitution: Generation of various substituted piperazines and related compounds.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological studies to investigate the role of sulfonimidoyl groups in biological systems and their potential therapeutic applications.
Medicine: The compound is explored for its potential medicinal properties, particularly in the development of new drugs targeting various diseases.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials, leveraging its unique chemical properties.
Mechanism of Action
The mechanism by which Tert-butyl 4-(dimethylaminosulfonimidoyl)piperazine-1-carboxylate;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonimidoyl group, in particular, plays a crucial role in its biological activity, influencing various biochemical processes.
Comparison with Similar Compounds
Tert-butyl 4-(dimethylaminosulfonimidoyl)piperazine-1-carboxylate
Tert-butyl 4-(dimethylaminosulfonimidoyl)piperazine-1-carboxylate;hydrochloride
Tert-butyl 4-(dimethylaminosulfonimidoyl)piperazine-1-carboxylate;free base
Uniqueness: The presence of the tert-butyl group and the specific substitution pattern on the piperazine ring make this compound unique compared to its analogs. These structural features contribute to its distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
tert-butyl 4-(dimethylaminosulfonimidoyl)piperazine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N4O3S.ClH/c1-11(2,3)18-10(16)14-6-8-15(9-7-14)19(12,17)13(4)5;/h12H,6-9H2,1-5H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQEAGMBXTNZZRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)S(=N)(=O)N(C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.86 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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